molecular formula C6H6ClN3O B12098657 4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde

Cat. No.: B12098657
M. Wt: 171.58 g/mol
InChI Key: YEGNUOUHPTXCSE-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a carbaldehyde group at position 5, an amino group at position 4, a chloro substituent at position 6, and a methyl group at position 2. This compound’s structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds with biological activity.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-amino-6-chloro-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H6ClN3O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H2,8,9,10)

InChI Key

YEGNUOUHPTXCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-4,6-dichloropyrimidine-5-carbaldehyde

The Vilsmeier-Haack reaction enables direct formylation of electron-rich pyrimidine rings. Starting with 2-methyl-4,6-dihydroxypyrimidine , chlorination with phosphorus oxychloride (POCl₃) yields 2-methyl-4,6-dichloropyrimidine . Subsequent formylation at position 5 using the Vilsmeier reagent (POCl₃/DMF) produces 2-methyl-4,6-dichloropyrimidine-5-carbaldehyde (Fig. 1A).

Key Conditions :

  • Chlorination : POCl₃ (5 equiv), 110°C, 12 h (>90% yield).

  • Formylation : DMF (3 equiv), POCl₃ (2 equiv), 0°C → rt, 6 h (78% yield).

Amination at Position 4

Selective substitution of the 4-chloro group is achieved using aqueous ammonia under controlled conditions:

2-Methyl-4,6-dichloropyrimidine-5-carbaldehyde+NH₃EtOH, 60°C4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde\text{2-Methyl-4,6-dichloropyrimidine-5-carbaldehyde} + \text{NH₃} \xrightarrow{\text{EtOH, 60°C}} \text{this compound}

Optimization :

  • Excess ammonia (4 equiv) and ethanol as solvent minimize di-substitution.

  • Reaction time: 8–12 h (yield: 65–72%).

Table 1: Amination Efficiency Under Varied Conditions

Ammonia (equiv)SolventTemperature (°C)Yield (%)
2EtOH6052
4EtOH6072
4THF6058

Hydroxymethyl Oxidation Route

Synthesis of 5-Hydroxymethyl Intermediate

A two-step sequence starting from 2-methyl-4,6-dichloropyrimidine :

  • Lithiation-Addition : Treatment with n-BuLi followed by paraformaldehyde introduces a hydroxymethyl group at position 5.

  • Chlorination : POCl₃ converts hydroxyl to chloride, yielding 5-chloromethyl-2-methyl-4,6-dichloropyrimidine .

Reaction Profile :

  • Lithiation: −78°C, THF, 1 h.

  • Paraformaldehyde addition: −78°C → rt, 12 h (yield: 68%).

Oxidation to Aldehyde

Activated manganese dioxide (MnO₂) oxidizes the hydroxymethyl group to an aldehyde:

5-Hydroxymethyl-2-methyl-4,6-dichloropyrimidineMnO₂, CHCl₃2-Methyl-4,6-dichloropyrimidine-5-carbaldehyde\text{5-Hydroxymethyl-2-methyl-4,6-dichloropyrimidine} \xrightarrow{\text{MnO₂, CHCl₃}} \text{2-Methyl-4,6-dichloropyrimidine-5-carbaldehyde}

Optimized Conditions :

  • MnO₂ (10:1 w/w), anhydrous CHCl₃, 55°C, 4 h (yield: 96%).

Selective Amination

Identical to Section 1.2, amination at position 4 completes the synthesis.

Nucleophilic Substitution on Dichloropyrimidine Derivatives

One-Pot Chloro-Amination-Formylation

A patent-derived method employs 2-methyl-4,6-dichloropyrimidine in a tandem reaction:

  • Amination : Ammonia gas bubbled into dichloromethane (DCM) at 0°C.

  • In Situ Formylation : Addition of DMF/POCl₃ at 25°C.

Advantages :

  • Reduced purification steps.

  • Combined yield: 60–65%.

Mechanistic Insight :
The electron-withdrawing chloro groups activate position 4 for nucleophilic attack, while the formylation occurs via electrophilic aromatic substitution.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodKey StepYield (%)ScalabilityCost Efficiency
Vilsmeier-AminationFormylation → Amination72HighModerate
Hydroxymethyl OxidationOxidation → Amination68ModerateHigh
One-Pot TandemSimultaneous steps65HighLow

Trade-offs :

  • Vilsmeier-Amination : High purity but requires toxic POCl₃.

  • Hydroxymethyl Oxidation : Scalable oxidation but multi-step.

  • One-Pot Tandem : Efficient yet lower yield.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the oxidation step (Section 2.2) enhances reproducibility:

  • Residence Time : 30 min at 55°C.

  • Throughput : 1.2 kg/h.

Green Chemistry Alternatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of CHCl₃ reduces toxicity.

  • Catalytic MnO₂ : Recyclable up to 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-methanol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is widely recognized as a crucial intermediate in the synthesis of numerous pharmaceuticals. It plays a pivotal role in developing drugs targeting viral infections and cancer therapies. Research has shown that derivatives of pyrimidine compounds exhibit promising antiviral and anticancer properties, making them valuable in medicinal chemistry .

Case Study: Anticancer Activity
A study highlighted the synthesis of pyrimidine derivatives that demonstrated significant anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine core could enhance potency and selectivity against tumor cells .

Agrochemical Formulations

Development of Herbicides and Pesticides
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. These compounds are essential for enhancing crop yields and protecting plants from pests .

Data Table: Agrochemical Applications

Application TypeDescription
HerbicidesEffective in controlling unwanted vegetation
PesticidesProtects crops from insect infestations

Biochemical Research

Studies on Enzyme Inhibition
Researchers employ this compound in biochemical studies focusing on enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes aids in understanding biological processes and disease mechanisms .

Case Study: Enzyme Inhibition
Research involving enzyme inhibitors derived from pyrimidines has shown potential in modulating metabolic pathways related to diseases. This research is crucial for developing therapeutic strategies against various conditions .

Material Science

Novel Materials Development
The compound is being explored for its potential in creating novel materials, including polymers and coatings that exhibit enhanced chemical resistance and durability. This application is particularly relevant in industries requiring robust materials .

Diagnostic Reagents

Production of Medical Assays
this compound is also employed in producing diagnostic reagents for various assays. Its role improves the accuracy and reliability of medical tests, making it valuable in clinical settings .

Mechanism of Action

The biological activity of 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is primarily due to its ability to interact with nucleic acids and proteins. The amino and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can inhibit the replication of viruses or the growth of bacteria and cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents/Functional Groups Key Differences Similarity Score* Reference
This compound -NH₂ (C4), -Cl (C6), -CH₃ (C2), -CHO (C5) Reference compound N/A -
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde -NH₂ (C4), -SCH₃ (C2), -CHO (C5) Replacement of -Cl (C6) and -CH₃ (C2) with -SCH₃ (C2) 0.67
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde -Cl (C4, C6), -SCH₃ (C2), -CHO (C5) Absence of -NH₂ (C4); additional -Cl (C4) 0.76
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde -NH₂ (C2), -Cl (C4), -N-piperidine (C6), -CHO (C5) Amino group shifted to C2; bulky piperidine at C6 N/A
6-Amino-5-chloro-4-pyrimidinecarboxylic acid -NH₂ (C6), -Cl (C5), -COOH (C4) Carboxylic acid replaces carbaldehyde; altered substituent positions 0.73

*Similarity scores derived from structural fingerprint comparisons in and .

Hydrogen-Bonding and Crystallography

The amino (-NH₂) and carbaldehyde (-CHO) groups in this compound can participate in hydrogen bonding, influencing supramolecular assembly. For example:

  • The -NH₂ group may act as a hydrogen bond donor, while the -CHO group serves as an acceptor.
  • In contrast, analogs with bulkier substituents (e.g., piperidin-1-yl at C6) may exhibit reduced hydrogen-bonding capacity due to steric hindrance .

Commercial and Industrial Relevance

  • Synthesis Intermediates: Compounds like 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (similarity 0.76) are utilized in the synthesis of thienopyrimidines, which are explored as aldose reductase inhibitors .
  • Supplier Availability: Derivatives such as 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are commercially available from multiple suppliers, indicating their relevance in medicinal chemistry .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., phenethylamine) in polar solvents like ethanol or DMSO under acidic conditions yields substituted pyrimidines. Key parameters include:

  • Reaction time : 12–24 hours under reflux .
  • Solvent system : DMSO:water (5:5) for improved solubility of intermediates .
  • Workup : Acidification with dilute HCl to precipitate the product, followed by recrystallization .

Q. How can I confirm the purity and identity of the compound post-synthesis?

Use a combination of analytical techniques:

  • IR spectroscopy : Look for characteristic peaks (e.g., ν~3410 cm⁻¹ for NH₂, ν~2195 cm⁻¹ for nitrile groups in intermediates) .
  • ¹H-NMR : Key signals include aromatic protons (δ~7.00–8.45 ppm) and exchangeable NH/NH₂ groups (δ~5.10–8.45 ppm) .
  • Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., M+ at m/z 349.12 for a related carbonitrile derivative) .

Q. What solvents are suitable for dissolving this compound in biological assays?

The compound is moderately soluble in DMSO (10 mM stock solutions) and ethanol. For in vitro studies, prepare stock solutions in DMSO and dilute with aqueous buffers (≤1% DMSO final concentration to avoid cytotoxicity) .

Q. How does the chloro-substituent at position 6 influence reactivity?

The electron-withdrawing chloro group enhances electrophilicity at position 5, facilitating nucleophilic attacks (e.g., by amines or thiols). This is critical for designing derivatives with modified biological activity .

Advanced Research Questions

Q. How can I resolve contradictory spectral data during characterization?

  • Case study : If NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation in bulky substituents) or tautomerism. For example, the NH₂ group in 4-amino pyrimidines may exhibit broad signals due to proton exchange .
  • Resolution : Use variable-temperature NMR or deuterated solvents to stabilize signals. Cross-validate with high-resolution MS (HRMS) .

Q. What computational methods predict regioselectivity in substitution reactions?

  • Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electron-deficient sites. For instance, position 5 in the pyrimidine ring is more reactive than position 2 due to the chloro group’s inductive effect .
  • Compare with experimental results from analogues (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, CAS 770-31-0) .

Q. How do I handle hygroscopicity during storage?

Store the compound under inert gas (argon) in sealed vials with desiccants (silica gel). Pre-dry solvents before recrystallization to avoid hydrate formation .

Q. What strategies mitigate by-product formation during amination?

  • By-products : Over-alkylation or oxidation products (e.g., aldehydes converting to carboxylic acids under harsh conditions).
  • Solutions : Use excess amine (2–3 eq.), control temperature (80–100°C), and monitor reaction progress via TLC .

Q. How to design a structure-activity relationship (SAR) study for antidiabetic activity?

  • Scaffold modification : Synthesize derivatives with varied substituents (e.g., cyclohexylamino, phenethylamino) at positions 2 and 4 .
  • Assays : Test α-glucosidase inhibition in vitro and glucose uptake in HepG2 cells. Compare IC₅₀ values with parent compound .

Q. Can this compound serve as a precursor for fluorescent probes?

  • Rationale : The aldehyde group enables conjugation with fluorophores (e.g., dansyl hydrazine).
  • Method : React with hydrazine derivatives in ethanol, purify via column chromatography, and validate fluorescence quantum yield .

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